
1-(4-fluorophenyl)-4-methoxy-N-(3,4,5-trimethoxyphenyl)-1H-pyrazole-3-carboxamide
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
This compound is a derivative of pyrazole, a class of organic compounds with a five-membered aromatic ring containing three carbon atoms and two nitrogen atoms . It has potential anticancer activity .
Synthesis Analysis
The synthesis of similar compounds involves reactions of (E)-N-(prop-2-yn-1-yl)-3-(3,4,5-trimethoxyphenyl) acrylamide with different aryl azides . The synthesized compounds are characterized by 1H and 13C NMR and mass spectra .Molecular Structure Analysis
The molecular structure of similar compounds is confirmed by their physicochemical properties and spectroanalytical data (NMR, IR and elemental analyses) .Chemical Reactions Analysis
The chemical reactions involved in the synthesis of similar compounds include the click reaction of (E)-N-(prop-2-yn-1-yl)-3-(3,4,5-trimethoxyphenyl) acrylamide with different aryl azides .Physical And Chemical Properties Analysis
The physical and chemical properties of similar compounds are confirmed by their physicochemical properties and spectroanalytical data (NMR, IR and elemental analyses) .Applications De Recherche Scientifique
Synthesis and Structural Analysis
The synthesis of pyrazole derivatives, including those similar to 1-(4-fluorophenyl)-4-methoxy-N-(3,4,5-trimethoxyphenyl)-1H-pyrazole-3-carboxamide, has been a subject of interest due to their potential biological and pharmaceutical applications. Studies have demonstrated methods for synthesizing such compounds and evaluating their structural characteristics using various analytical techniques. For example, the synthesis of pyrazole derivatives has been explored through reactions involving amino compounds and their subsequent analysis using spectroscopic methods to confirm their structures (Hassan et al., 2015).
Potential Biological Activities
The exploration of biological activities of pyrazole derivatives is a significant area of research. Various studies have assessed the cytotoxic activities of these compounds against different cancer cell lines, highlighting their potential as therapeutic agents. For instance, some derivatives have been evaluated for their cytotoxicity against human cancer cell lines, demonstrating promising activity which suggests their potential in cancer therapy (Ahsan et al., 2018).
Material Science Applications
Beyond biomedical research, pyrazole derivatives have also been investigated for their applications in material science. For example, studies on polyamides containing bis(diphenylamino)-fluorene moieties have shown that these materials exhibit remarkable electrochromic and electrofluorescent properties, indicating their potential for use in electronic devices (Sun et al., 2016).
Mécanisme D'action
Target of Action
Compounds with similar structures, such as 2-aminothiazole derivatives, have been shown to exhibit potent and selective inhibitory activity against a wide range of human cancerous cell lines .
Mode of Action
It is known that similar compounds interact with their targets by binding to specific receptors or enzymes, thereby inhibiting their function and leading to downstream effects .
Biochemical Pathways
Compounds with similar structures have been found to inhibit acetylcholinesterase (ache) and butyrylcholinesterase (bche), enzymes that play crucial roles in neurotransmission .
Pharmacokinetics
It is known that the pharmacokinetics of a compound can greatly influence its bioavailability and therapeutic efficacy .
Result of Action
Similar compounds have been shown to exhibit anticancer activity, suggesting that this compound may also have potential therapeutic effects in cancer treatment .
Orientations Futures
Propriétés
IUPAC Name |
1-(4-fluorophenyl)-4-methoxy-N-(3,4,5-trimethoxyphenyl)pyrazole-3-carboxamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H20FN3O5/c1-26-15-9-13(10-16(27-2)19(15)29-4)22-20(25)18-17(28-3)11-24(23-18)14-7-5-12(21)6-8-14/h5-11H,1-4H3,(H,22,25) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
MZILKICQDFKYAI-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC(=CC(=C1OC)OC)NC(=O)C2=NN(C=C2OC)C3=CC=C(C=C3)F |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H20FN3O5 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
401.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

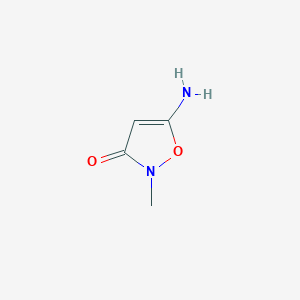
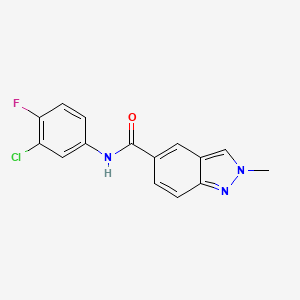
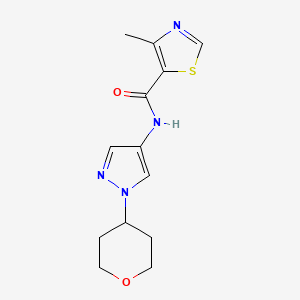

![1-(4-Fluorophenyl)-2-[6-(3-methoxyphenyl)pyridazin-3-yl]sulfanylethanone](/img/structure/B2991472.png)
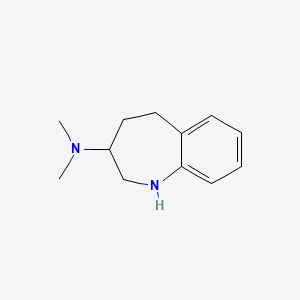
![Methyl 2-[(5-nitroimidazo[2,1-b][1,3]thiazol-6-yl)sulfanyl]acetate](/img/structure/B2991474.png)
![4-hydroxy-2-oxo-N'-[(1E)-(2-phenoxyphenyl)methylidene]-1-azatricyclo[7.3.1.0^{5,13}]trideca-3,5(13),6,8-tetraene-3-carbohydrazide](/img/structure/B2991476.png)
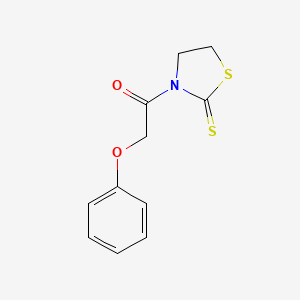
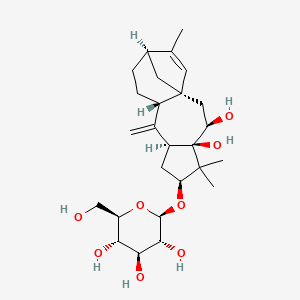
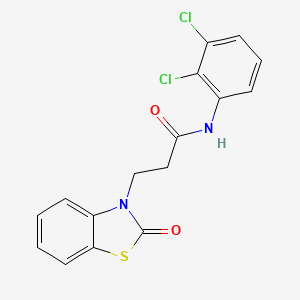
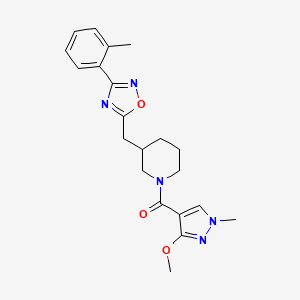
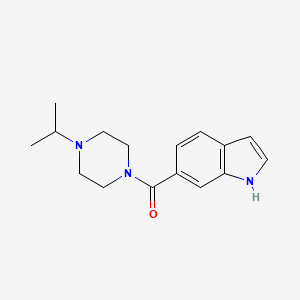
![1-(Cyclopropylcarbonyl)-5-{[4-(4-methoxyphenyl)piperazin-1-yl]sulfonyl}-3,3-dimethylindoline](/img/structure/B2991487.png)